2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
Overview
Description
The compound 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a highly specialized molecule. It features a complex structure with multiple functional groups, making it an intriguing subject for chemical research. This compound finds significance in multiple fields, including pharmaceuticals, materials science, and biological studies.
Preparation Methods
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic synthesis. The starting materials often include fluorinated aromatic compounds and thieno[3,2-d]pyrimidine derivatives. Key reaction steps may involve halogenation, Friedel-Crafts acylation, and condensation reactions under specific conditions (such as controlled temperature and solvent environments).
Industrial production methods: While the exact methods can vary, scalable production often involves optimizing reaction yields and purifying intermediates to ensure the final product's purity. The use of automated synthesis reactors and advanced purification techniques like HPLC is common in the industrial setting.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation at specific sites, particularly on the benzothieno[3,2-d]pyrimidine ring.
Reduction: Similarly, it can be reduced under certain conditions, often involving the use of mild reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially on the aromatic ring systems.
Common reagents and conditions:
Oxidation agents: Potassium permanganate, chromium trioxide.
Reduction agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Often involve base or acid catalysis, depending on the specific substituent and target site.
Major products formed from these reactions: The major products will often be derivatives of the parent compound with modifications at the fluorine sites or the acetamide group, potentially leading to new analogs with different biological activities.
Scientific Research Applications
The compound's utility spans several fields:
Chemistry: Used as a building block for more complex molecules in synthetic chemistry.
Biology: Investigated for its interactions with various enzymes and cellular components.
Medicine: Explored for potential therapeutic uses, especially in antiviral and anticancer research.
Industry: Utilized in the development of novel materials with unique properties due to its fluorinated structure.
Mechanism of Action
When compared with other benzothieno[3,2-d]pyrimidine derivatives, this compound's unique substitutions at the fluorine and acetamide groups provide distinctive properties, such as:
Enhanced binding affinity to certain enzymes.
Increased stability under physiological conditions.
Differentiated pharmacokinetic properties.
Comparison with Similar Compounds
2-(2-Chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
2-(9-Methyl-2-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-bromophenyl)acetamide
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-10-22-17-16-13(21)6-3-7-14(16)27-18(17)19(26)24(10)9-15(25)23-12-5-2-4-11(20)8-12/h2-8H,9H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMYNIIMDQCSMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC=C3)F)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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